Aselacin B

Description

Properties

CAS No. |

156223-07-3 |

|---|---|

Molecular Formula |

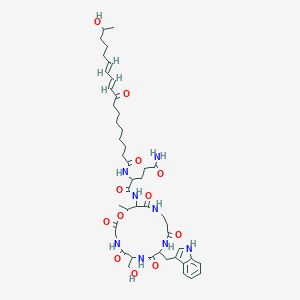

C46H66N8O12 |

Molecular Weight |

923.1 g/mol |

IUPAC Name |

N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide |

InChI |

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+ |

InChI Key |

YUBIUAUSTIXPQN-BOPDVPAVSA-N |

SMILES |

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O |

Isomeric SMILES |

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O |

Canonical SMILES |

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O |

Synonyms |

aselacin B |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Aselacin B

Origin and Isolation from Fungal Species

The discovery of Aselacin B is rooted in the exploration of microbial secondary metabolites. Researchers have successfully isolated this compound from specific fungal species, employing carefully controlled fermentation processes to optimize its production.

Acremonium spp. as a Producing Organism

This compound, along with its structural analogs Aselacin A and C, is naturally produced by fungi belonging to the genus Acremonium. researchgate.netnih.gov Specific strains of Acremonium, recognized as prolific producers of a diverse array of bioactive secondary metabolites, have been identified as the source of these complex lipopeptides. researchgate.net The isolation of Aselacins from these fungi underscores the rich chemical diversity harbored within this fungal genus.

Fermentation and Culture Conditions for this compound Production

The production of this compound is achieved through stationary fermentation of the producing Acremonium species. researchgate.net While specific media compositions and culture parameters can vary to optimize yield, a typical approach involves the cultivation of the fungus in a suitable liquid medium under controlled temperature and pH conditions over an extended period. The following table outlines a general framework for the fermentation conditions conducive to this compound production, based on common practices for secondary metabolite production from Acremonium.

| Parameter | Condition |

| Fermentation Type | Stationary Liquid Culture |

| Producing Organism | Acremonium sp. |

| Incubation Period | Several days to weeks |

| Temperature | 25-30°C |

| pH | 5.0-7.0 |

| Aeration | Static (surface culture) |

| Medium Components | Carbon source (e.g., glucose, sucrose), Nitrogen source (e.g., peptone, yeast extract), Mineral salts |

This table represents generalized conditions and may be subject to optimization for specific strains and production scales.

Elucidation of Biosynthetic Pathways

The molecular architecture of this compound, a cyclic depsipeptide featuring a functionalized long-chain fatty acid, points towards a complex biosynthetic origin involving a hybrid of enzymatic pathways. nih.gov The assembly of this intricate molecule is orchestrated by a suite of large, multifunctional enzymes, primarily Non-ribosomal Peptide Synthetases (NRPS), Polyketide Synthases (PKS), and Fatty Acid Synthases (FAS).

Non-ribosomal Peptide Synthetase (NRPS) Involvement in Cyclic Depsipeptide Assembly

The peptidic core of this compound is assembled by a Non-ribosomal Peptide Synthetase (NRPS) complex. NRPSs are large, modular enzymes that act as assembly lines for the synthesis of peptides without the use of ribosomes. Each module of an NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. In the case of this compound, the NRPS machinery is predicted to sequentially incorporate the constituent amino acids, including non-proteinogenic and D-amino acids, to form the linear precursor of the cyclic depsipeptide. The final cyclization to form the depsipeptide ring is also a key function often catalyzed by a terminal domain of the NRPS.

Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) Contributions to Lipopeptide Biosynthesis

The lipophilic side chain of this compound, a functionalized long-chain fatty acid, is biosynthesized through the collaborative action of Polyketide Synthase (PKS) and Fatty Acid Synthase (FAS) systems. PKS enzymes are responsible for the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a polyketide chain. The functional diversity of the fatty acid tail of the Aselacins suggests modifications introduced by the PKS machinery. Concurrently, the FAS system provides the necessary building blocks and enzymatic activities for the elongation of the fatty acid chain. The integration of the PKS/FAS-derived lipid moiety with the NRPS-assembled peptide is a hallmark of lipopeptide biosynthesis.

Precursor Incorporation and Enzymatic Mechanisms in Cyclic Depsipeptide Formation

The biosynthesis of this compound involves the precise incorporation of various precursors. The constituent amino acids of the peptide core are supplied from the cell's amino acid pool. The building blocks for the fatty acid side chain, acetyl-CoA and malonyl-CoA, are derived from primary metabolism. The enzymatic mechanisms underlying the formation of this compound are intricate. Adenylation (A) domains within the NRPS modules select and activate the specific amino acids. The activated amino acids are then tethered to thiolation (T) domains (also known as peptidyl carrier proteins) and shuttled between catalytic domains. Condensation (C) domains catalyze the formation of peptide bonds. The formation of the ester bond characteristic of depsipeptides is a critical step, which can be catalyzed by a specialized C-domain or a thioesterase (TE) domain. The final release and cyclization of the lipopeptide from the enzymatic assembly line yields the mature this compound molecule. The precise sequence of these enzymatic reactions and the specificities of the involved domains dictate the final structure of this complex natural product.

Molecular Structure and Conformation of Aselacin B

Structural Elucidation Methodologies

The determination of the complete structure of Aselacin B relies on a multidisciplinary approach utilizing various analytical techniques. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, 15N)

NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound. nih.govwikipedia.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide crucial information about the types of atoms present, their connectivity, and their spatial arrangement. nih.govwikipedia.orgacdlabs.com

1D NMR (¹H and ¹³C): ¹H NMR provides insights into the different types of protons and their chemical environments, while ¹³C NMR reveals the carbon skeleton. Analysis of chemical shifts and coupling patterns helps in identifying different amino acid residues and the fatty acid chain.

2D NMR: Various 2D NMR techniques are employed to establish connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing direct through-bond correlations within the molecule.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, helping to identify entire amino acid residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by two or three bonds, establishing connectivity across peptide bonds and within the fatty acid chain. acdlabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are spatially close to each other, regardless of bond connectivity. This is particularly useful for determining the conformation of the cyclic peptide and the orientation of the exocyclic moiety and fatty acid. acdlabs.com

¹⁵N NMR: While less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the peptide backbone and amino acid side chains, especially when isotopic labeling is used. nih.gov

Analysis of these NMR data in both protic and aprotic solvents is essential for a comprehensive understanding of the molecular structure and conformation. nih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragments, which is critical for confirming the molecular formula and identifying the constituent amino acids and fatty acid. nih.govwikipedia.org

Molecular Weight Determination: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) are used to determine the accurate molecular mass of the intact this compound molecule. acdlabs.comnih.gov This molecular weight must be consistent with the proposed structure derived from other techniques.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the masses of the resulting fragments. This fragmentation pattern provides sequence information for the peptide portion and helps in characterizing the fatty acid chain and its attachment points. nih.gov

Amino Acid Analysis and Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Assignment

Amino acid analysis is used to identify and quantify the individual amino acid residues present in this compound after hydrolysis. nih.gov Chiral HPLC is then employed to determine the stereochemistry (D or L configuration) of these amino acids. nih.govresearchgate.net

Amino Acid Analysis: Acid hydrolysis of this compound breaks the peptide and ester bonds, releasing the individual amino acids. These are then separated and identified, typically by HPLC with post-column derivatization and detection. This confirms the presence and stoichiometry of Gly, Ser, Trp, beta-Ala, Thr, and Gln in this compound. nih.gov

Chiral HPLC: To determine the stereochemistry of the amino acids, the hydrolyzed sample is reacted with a chiral derivatizing agent. The resulting diastereomers are then separated on a chiral stationary phase by HPLC. nih.govresearchgate.netmdpi.com By comparing the retention times of the derivatized amino acids from this compound with those of derivatized standards of known D and L configuration, the stereochemistry of each amino acid residue in the natural product can be assigned. nih.govresearchgate.netlibretexts.org This is particularly important for Ser, Trp, Thr, and Gln, as Gly and beta-Ala are achiral. nih.gov

Detailed Analysis of the Cyclic Pentapeptolide Core: cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr]

The cyclic pentapeptolide core of this compound is formed by the sequence Gly-Ser-Trp-beta-Ala-Thr, where the C-terminus of one residue is linked to the N-terminus of the next via peptide bonds, and a lactone (ester) bond closes the ring. nih.govmdpi.com The specific sequence and the presence of a beta-amino acid (beta-Ala) and non-proteinogenic stereoisomers (D-Ser, D-Trp, L-Thr) are key features determined through a combination of NMR, MS/MS, and chiral amino acid analysis. nih.gov

NMR spectroscopy, particularly HMBC and NOESY experiments, is crucial for establishing the sequence of the amino acids in the cyclic core and identifying the ester linkage. acdlabs.comacdlabs.com HMBC correlations between the alpha-protons of one residue and the carbonyl carbon of the preceding residue in the sequence help to piece together the peptide chain. The presence of a correlation between an alpha-proton or beta-proton of a hydroxyl-containing amino acid (like Ser or Thr) and a carbonyl carbon can indicate the presence of an ester bond, forming the depsipeptide linkage characteristic of aselacins. mdpi.com

The conformation of the cyclic core is influenced by the presence of D-amino acids and beta-Ala, which can introduce turns and specific structural motifs not typically found in peptides composed solely of L-alpha-amino acids. NOESY correlations provide spatial constraints that are used in computational modeling to determine the three-dimensional structure of the cyclic core in solution. acdlabs.com

Characterization of the Exocyclic Moiety and Functionalized Long Chain Fatty Acid

The exocyclic moiety of this compound consists of a D-Gln residue attached to the cyclic core, which is further linked to a functionalized long-chain fatty acid. nih.gov

NMR spectroscopy is vital for characterizing the structure of the fatty acid chain, including its length, degree of saturation, and the position and nature of any functional groups (e.g., hydroxyl groups, double bonds, or other modifications). nih.gov Analysis of the chemical shifts and coupling patterns of the aliphatic protons and carbons provides information about the fatty acid structure. HMBC correlations can help to determine the point of attachment of the fatty acid to the D-Gln residue. acdlabs.com

Mass spectrometry, particularly accurate mass measurements and fragmentation analysis of the exocyclic portion, helps to confirm the molecular formula of the fatty acid and locate the position of functionalizations. nih.govnih.gov The exact nature of the functionalization on the fatty acid is a key difference between this compound and other aselacins. nih.gov

Stereochemical Analysis of Amino Acid Residues within the this compound Structure

The assignment of D or L configuration is based on the retention times of the derivatized amino acids on a chiral column compared to standards. nih.govresearchgate.netlibretexts.org The D/L system is a nomenclature used to specify the absolute configuration of alpha-amino acids based on their structural relationship to D- or L-glyceraldehyde. libretexts.orgresearchgate.net While most proteinogenic amino acids in nature are L-stereoisomers, non-proteinogenic amino acids and D-amino acids are found in various natural products, including peptides and depsipeptides like aselacins. researchgate.netcsbsju.edu

The presence of D-amino acids and beta-Ala significantly impacts the conformation and stability of the cyclic peptide core. chiroblock.com The specific arrangement of stereocenters contributes to the unique three-dimensional structure of this compound, which is essential for its interaction with target molecules. acdlabs.comwou.edu

Amino Acid Stereochemistry in this compound

| Amino Acid | Stereochemistry |

| Glycine | Achiral |

| Serine | D |

| Tryptophan | D |

| beta-Alanine | Achiral |

| Threonine | L |

| Glutamine | D |

Summary of Structural Elucidation Techniques Applied to this compound

| Technique | Information Provided | Relevant Section |

| ¹H NMR | Types of protons, chemical environments, coupling patterns | 3.1.1 |

| ¹³C NMR | Carbon skeleton, types of carbons | 3.1.1 |

| 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) | Through-bond connectivity, spin systems, through-space correlations, sequence, linkages | 3.1.1, 3.2, 3.3 |

| ¹⁵N NMR | Nitrogen environments | 3.1.1 |

| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Molecular weight, molecular formula | 3.1.2 |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern, sequence information, characterization of moieties | 3.1.2, 3.3 |

| Amino Acid Analysis (after hydrolysis) | Identification and quantification of constituent amino acids | 3.1.3 |

| Chiral High-Performance Liquid Chromatography | Stereochemical assignment (D or L) of chiral amino acids | 3.1.3, 3.4 |

Mechanistic Insights into Aselacin B Biological Activity

Endothelin Receptor Antagonism

Aselacin B functions as an endothelin receptor antagonist. guidetopharmacology.orgnih.govunimelb.edu.aunih.govuni-freiburg.de This means it counteracts the effects mediated by endothelin peptides by blocking their ability to bind to and activate endothelin receptors.

Research indicates that this compound targets the endothelin-1 (B181129) receptor system. guidetopharmacology.orgnih.govunimelb.edu.aunih.govuni-freiburg.de The endothelin receptor system involves at least two main subtypes of G protein-coupled receptors: Endothelin A (ETA) receptors and Endothelin B (ETB) receptors. guidetopharmacology.orgguidetopharmacology.orguni-freiburg.de These receptors are the primary targets for the endogenous peptide ligands, including ET-1. guidetopharmacology.orguni-freiburg.desmpdb.ca this compound's activity is directed towards these receptors, which are involved in mediating the various physiological effects of ET-1. guidetopharmacology.orgnih.govunimelb.edu.aunih.govuni-freiburg.de

A key aspect of this compound's mechanism is its ability to inhibit the binding of ET-1 to both ETA and ETB receptors. guidetopharmacology.orgnih.govunimelb.edu.aunih.govuni-freiburg.de By blocking the binding site, this compound prevents ET-1 from activating these receptors. This dual antagonism distinguishes it from selective antagonists that target only one receptor subtype. uni-freiburg.de The inhibition of ET-1 binding to both receptor types is a direct mechanism by which this compound interferes with endothelin-mediated signaling. Studies on Aselacin A, a related compound, have shown inhibition of ET-1 binding to bovine atrial membranes (rich in ETA receptors) and porcine cerebral membranes (rich in ETB receptors) with reported IC50 values of approximately 22 μg/mL and 20 μg/mL, respectively. guidetopharmacology.org this compound is stated to have a similar inhibitory action on the binding of ET-1 to both ETA and ETB receptors. guidetopharmacology.orgnih.govunimelb.edu.aunih.govuni-freiburg.de

Downstream Signaling Pathway Modulation via Endothelin Receptor Interaction

Endothelin receptors, being G protein-coupled receptors, initiate intracellular signaling cascades upon activation by their ligands like ET-1. Both ETA and ETB receptors are known to couple primarily to Gq/11 proteins, although coupling to other G proteins like Gi/o and Gs has also been reported for ETB receptors depending on the cell type. guidetopharmacology.orgguidetopharmacology.orguni-freiburg.de Activation of Gq/11 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.orgumich.edu IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). guidetopharmacology.orgumich.edu

Furthermore, endothelin receptor activation can engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, phosphatidylinositol 3-kinase (PI3K), focal adhesion kinase (FAK), and paxillin. guidetopharmacology.org Transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), via Src-kinase and matrix metalloproteinases has also been linked to endothelin receptor signaling, particularly ETB. Additionally, downstream effects can involve the RhoC GTPase and cofilin pathway, influencing cytoskeletal dynamics.

Structure Activity Relationship Sar Studies of Aselacin B Analogues

Stereochemical Influence on Pharmacological Efficacy of Aselacin B Analogues

| Compound | PubChem CID |

| This compound | 156223-07-3 |

| Aselacin A | 156223-06-2 |

| Aselacin C | 156223-08-4 |

Interactive Data Table Example (Illustrative Data)

| Analogue ID | Modification Description | Receptor Binding Affinity (IC50, µg/mL) | Relative Activity vs. This compound |

| This compound | Wild Type | 80 | 1.0x |

| Analogue X | Modification in Core | 150 | 0.53x |

| Analogue Y | Different Fatty Acid | 40 | 2.0x |

| Analogue Z | Stereochemical Change | >200 | <0.4x |

Note: The IC50 value for Aselacin C against ETB receptors was reported as 80 µg/ml, and Aselacin A against both ETA and ETB was approximately 20 µg/ml. Specific IC50 for this compound was not explicitly found in the snippets, so the value for this compound in the table is illustrative.

Preclinical in Vitro Pharmacological Characterization

Radioligand Binding Assays for Endothelin Receptor Interaction and Potency Determination

Radioligand binding assays are a fundamental method for evaluating the interaction and affinity of a compound with specific receptors. In the discovery of aselacins, a radioligand test was employed to identify compounds that inhibit the binding of endothelin-1 (B181129) (ET-1) to its receptors. This screening was conducted using membrane preparations from bovine atrial and porcine cerebral tissues, which are known to express endothelin receptors.

Studies demonstrated that aselacins inhibit the binding of ET-1 to these membrane preparations. For Aselacin A, this inhibition was observed in both bovine atrial and porcine cerebral membranes, with IC50 values of approximately 20 micrograms/ml. These findings indicated that Aselacin A could inhibit ET-1 binding to receptors present in these tissues. While Aselacin B was discovered alongside Aselacin A and C through this same screening process, specific quantitative data regarding the potency (e.g., IC50 or Ki values) of this compound in these radioligand binding assays were not detailed in the immediately available information. The initial studies established the aselacins as a group of compounds that interfere with endothelin binding.

Cell-Based Functional Assays for Endothelin Pathway Modulation

Cell-based functional assays are crucial for understanding how a compound modulates the biological activity downstream of receptor binding. The endothelin pathway, primarily mediated by ETA and ETB receptors, is involved in various cellular responses, including vasoconstriction, cell proliferation, and the release of signaling molecules. Activation of endothelin receptors, particularly ETA and ETB, can lead to the activation of phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which is a key event in many cellular processes, including smooth muscle contraction.

Cell-based functional assays, such as calcium mobilization assays or assays measuring the accumulation of IP3, are commonly used to assess the agonist or antagonist activity of compounds targeting endothelin receptors. These assays can provide insights into a compound's ability to block or stimulate the functional responses mediated by endothelin receptors in a cellular context. While such cell-based functional assays are standard for characterizing endothelin receptor modulators, detailed results specifically describing the effects of this compound on endothelin pathway modulation in relevant cellular models were not found within the scope of the provided search results. General information about the types of cell-based assays used for endothelin receptors is available, highlighting their utility in distinguishing between receptor subtypes and identifying agonists and antagonists.

Comparative Studies with Other Endothelin Receptor Antagonists

Comparing the activity of a novel compound with existing pharmacological agents is essential to understand its relative potency, selectivity, and potential advantages. Endothelin receptor antagonists are a class of drugs that target the effects of endothelins, and several, such as Bosentan (a dual ETA/ETB antagonist), Ambrisentan (an ETA-selective antagonist), and Macitentan (a dual ETA/ETB antagonist), are used clinically, primarily for pulmonary arterial hypertension. Other well-characterized endothelin receptor antagonists include the ETA-selective antagonist BQ-123 and the ETB-selective antagonist BQ-788, which are widely used in research.

Comparative studies typically involve evaluating the binding affinity and functional potency of different antagonists against ETA and ETB receptors in parallel assays. This allows for a direct comparison of their inhibitory strength and receptor selectivity. While Aselacins were identified as inhibitors of endothelin binding, and Aselacin A's approximate IC50 values were reported in initial studies, detailed comparative studies explicitly evaluating the potency and efficacy of this compound alongside other established endothelin receptor antagonists like Bosentan, Ambrisentan, Macitentan, BQ-123, or BQ-788 were not present in the provided information. The available data primarily focuses on the initial discovery and structural elucidation of the aselacins as a group of endothelin binding inhibitors.

Exploration of Related Biological Activities in Relevant Cellular Models

Beyond their primary interaction with endothelin receptors, compounds can exhibit a range of other biological activities in various cellular contexts. The genus Acremonium, from which aselacins were isolated, is known to produce secondary metabolites with diverse biological activities, including antimicrobial, antitumor, immunosuppressive, antioxidant, and anti-inflammatory effects. Exploring these related activities in relevant cellular models is important for a comprehensive pharmacological characterization.

Relevant cellular models for studying the biological activities of compounds include various cell lines that represent different tissue types or disease states. For instance, cellular models are used to assess cytotoxicity, effects on cell proliferation, apoptosis, and modulation of specific signaling pathways. One source indicates that this compound can be used for research related to cardiovascular diseases, suggesting a potential area of biological activity beyond simple receptor binding inhibition. However, specific detailed findings from the exploration of other related biological activities of this compound in particular cellular models, such as data on its effects on cell viability, proliferation, or other cellular processes, were not found within the provided search results. The available information broadly links aselacins to endothelin receptor inhibition and the potential for research in cardiovascular contexts.

Computational Approaches in Aselacin B Research

Molecular Docking and Dynamics Simulations of Aselacin B-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) to a receptor (like the endothelin receptors) and estimate the strength of the resulting complex. researchgate.netresearchgate.netbiomedres.us This method helps in understanding the key interactions, such as hydrogen bonds, hydrophobic effects, and electrostatic forces, that drive the binding process. researchgate.net

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the time-dependent behavior of the molecular system. mdpi.comrsc.orgresearchgate.netnih.govaps.org MD simulations can capture the flexibility of both the ligand and the receptor, providing a more realistic representation of their interaction in a dynamic environment, such as a solvated biological system. mdpi.comnih.gov By observing the stability of the docked complex and the fluctuations of the interacting residues over time, researchers can gain a deeper understanding of the binding mechanism and identify critical interactions that contribute to the affinity and specificity of this compound for its targets. While general principles of molecular docking and MD simulations are well-established researchgate.netresearchgate.netbiomedres.usmdpi.comrsc.orgresearchgate.netnih.govaps.org, specific detailed research findings on molecular docking and dynamics simulations solely focused on this compound and its interactions with endothelin receptors were not extensively detailed in the provided search results, beyond the general mention of this compound targeting these receptors medchemexpress.commedchemexpress.com. However, these techniques are standard in studying ligand-receptor interactions and would be the logical computational methods applied to investigate this compound's binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a correlation between the structural properties of a set of compounds and their biological activities. nih.govmdpi.comjbclinpharm.orgjbclinpharm.org By analyzing a series of this compound analogs or related cyclic depsipeptides with known activities, QSAR models can identify the molecular descriptors (numerical representations of structural features) that are most influential in determining the potency against endothelin receptors. nih.govmdpi.com

These models can then be used to predict the activity of new, untested this compound derivatives based solely on their chemical structures, without the need for experimental synthesis and testing. mdpi.com This predictive capability is invaluable in prioritizing compounds for further investigation, saving time and resources in the drug discovery process. QSAR models can highlight the importance of specific functional groups, lipophilicity, electronic properties, or 3D structural arrangements for optimal activity. nih.gov While the search results discuss QSAR in general terms and in relation to other compound classes nih.govmdpi.comjbclinpharm.orgjbclinpharm.org, specific QSAR studies focused exclusively on this compound were not prominently featured. However, given this compound's known activity and structural class nih.govmedchemexpress.commedchemexpress.com, QSAR would be a relevant computational tool for exploring structural modifications and predicting their impact on endothelin receptor binding inhibition.

Virtual Screening and De Novo Design for Novel this compound-Inspired Scaffolds

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target, such as the endothelin receptor. medchemexpress.comresearchgate.netresearchgate.netmedsci.orgnih.govmdpi.com By using computational models, including those derived from molecular docking and QSAR, researchers can rapidly evaluate millions of compounds and rank them based on their predicted affinity for the target. researchgate.netmedsci.orgnih.govmdpi.com This allows for the identification of novel chemical entities that may have similar biological activity to this compound but possess different structural scaffolds, potentially offering advantages in terms of properties like solubility, stability, or selectivity. medsci.org

De novo design, on the other hand, involves the computational construction of novel molecular structures from scratch, based on the characteristics of the target binding site or desired molecular properties. frontiersin.orgosti.govbiorxiv.orgnih.govplos.org This approach can generate entirely new chemical scaffolds that are inspired by the binding principles of this compound but are not limited to existing chemical libraries. frontiersin.orgosti.gov De novo design algorithms often employ iterative procedures that build molecules atom by atom or fragment by fragment, guided by scoring functions that evaluate their potential interaction with the target and their drug-like properties. frontiersin.orgosti.gov While virtual screening was mentioned in the context of this compound by one source medchemexpress.com, detailed studies on virtual screening campaigns or de novo design efforts specifically yielding this compound-inspired compounds were not extensively described in the provided search results. However, these are standard computational methods for lead discovery and optimization based on known active compounds like this compound.

Computational Prediction of Bioactivity and Target Identification

Computational prediction of bioactivity involves using various in silico methods, including machine learning and deep learning models, to predict the biological activity of a compound against a wide range of targets or to predict specific types of activity (e.g., enzyme inhibition, receptor binding). chemrxiv.orgbiorxiv.orgarxiv.org These models are trained on large datasets of known active and inactive compounds and can identify complex patterns in molecular structures that are associated with particular biological effects. chemrxiv.orgbiorxiv.orgarxiv.org For this compound, bioactivity prediction models could be used to explore potential off-target activities or to identify other biological pathways that might be modulated by the compound or its analogs. chemrxiv.orgbiorxiv.org

Future Directions and Research Opportunities

Biosynthetic Engineering for Enhanced Production and Analog Diversification

Aselacin B is a natural product isolated from Acremonium fungi semanticscholar.orgmdpi.comnih.govnih.gov. The biosynthesis of cyclic depsipeptides like this compound typically involves non-ribosomal peptide synthetases (NRPS) and sometimes polyketide synthases (PKS) or fatty acid synthases semanticscholar.orgmdpi.com. While the specific biosynthetic pathway for this compound is not explicitly detailed in the search results, understanding the genetic and enzymatic machinery involved in its production in Acremonium species would be a crucial step for future research.

Biosynthetic engineering approaches could be employed to enhance the yield of this compound from its fungal source. This could involve optimizing fermentation conditions or genetically modifying the producing organism to upregulate the expression of the relevant NRPS and other biosynthetic genes.

Furthermore, manipulating the biosynthetic machinery could allow for the generation of this compound analogs with potentially altered or improved properties. By targeting specific modules within the NRPS assembly line, researchers could introduce variations in the amino acid sequence or the attached fatty acid chain, leading to the diversification of the aselacin scaffold semanticscholar.orgmdpi.comrsc.orgrsc.org. This analog diversification is a key strategy in drug discovery to explore structure-activity relationships and identify compounds with enhanced potency, selectivity, or other desirable characteristics. While genomic data for the fungi producing related compounds like aselacin A is not always available, advancements in genomics and bioinformatics could facilitate the identification of the gene clusters responsible for this compound biosynthesis rsc.org.

Rational Design of Next-Generation Endothelin Receptor Modulators Based on this compound Scaffold

This compound is known to inhibit the binding of endothelin to both ETA and ETB receptors targetmol.commedchemexpress.commedchemexpress.com. The endothelin system, comprising endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in various physiological and pathophysiological processes, particularly in the cardiovascular and renal systems bohrium.comcvphysiology.com. Dysregulation of the endothelin system is implicated in diseases such as pulmonary arterial hypertension, systemic hypertension, heart failure, and certain cancers bohrium.comcvphysiology.comgoogle.commdpi.com.

The this compound scaffold, with its cyclic peptide core and fatty acid tail, represents a promising starting point for the rational design of novel endothelin receptor modulators. Understanding the specific interactions between this compound and the binding sites of ETA and ETB receptors at a molecular level is essential for this approach. Techniques such as structure-activity relationship (SAR) studies, molecular docking, and computational modeling could provide insights into the key structural features of this compound responsible for its inhibitory activity and receptor binding profile.

Based on these insights, researchers could design and synthesize this compound analogs with modifications aimed at improving receptor affinity, selectivity towards either ETA or ETB receptors, or modulating their functional activity (e.g., developing antagonists or biased agonists). medchemexpress.comispub.comechelon-inc.com For example, selective ETA receptor antagonists like ABT-546 have shown high potency and selectivity medchemexpress.com, while selective ETB antagonists like BQ 3020 have also been developed echelon-inc.com. Designing analogs of this compound with tailored selectivity could lead to compounds with more targeted therapeutic potential for specific endothelin-related conditions. The unique structural elements of this compound, such as the specific amino acid sequence and the functionalized fatty acid, could offer novel avenues for designing modulators with distinct pharmacological profiles compared to existing endothelin receptor antagonists nih.gov.

Integration with Advanced Preclinical In Vitro Systems for Comprehensive Biological Evaluation

The preclinical evaluation of this compound and its potential analogs requires robust in vitro systems that can accurately reflect their biological activity and potential effects in a physiological context. Traditional 2D cell culture models have limitations in mimicking the complexity of in vivo tissues and organs capes.gov.brnih.gov.

Integrating the evaluation of this compound with advanced preclinical in vitro systems, such as 3D cell cultures, organoids, or microfluidic "organ-on-a-chip" platforms, could provide more comprehensive and predictive biological data capes.gov.br. These systems can better recapitulate the cellular architecture, cell-cell interactions, and tissue-specific responses relevant to the endothelin system and the diseases it is involved in.

For example, using vascular smooth muscle cell cultures (which express ETA receptors) and endothelial cell cultures (which express ETB receptors) in 3D formats could offer a more accurate assessment of this compound's effects on vasoconstriction and vasodilation compared to 2D systems cvphysiology.com. Organ-on-a-chip models simulating specific organs affected by endothelin, such as the lungs, kidneys, or heart, could provide insights into this compound's tissue-specific activity and potential off-target effects bohrium.comcvphysiology.com.

Such advanced in vitro systems can facilitate detailed investigations into the cellular mechanisms of action of this compound, including its impact on downstream signaling pathways activated by endothelin receptor binding (e.g., Gq-protein coupling, IP3 formation, calcium release) cvphysiology.com. They can also be used for evaluating the compound's efficacy in inhibiting endothelin-induced responses in a more physiologically relevant environment. The use of well-characterized control compounds in these in vitro assays is crucial for validating the models and ensuring the reliability of the results nih.gov.

Emerging Research Areas for Endothelin System Modulation in Disease Research

Beyond its established role in cardiovascular and renal diseases, the endothelin system is increasingly recognized for its involvement in other pathological conditions, presenting emerging research areas where this compound and its modulators could be relevant.

One significant area is cancer research. ET-1 and its receptors, particularly ETB, have been implicated in various aspects of cancer progression, including cell proliferation, survival, migration, invasion, angiogenesis, and resistance to therapy google.commdpi.com. Upregulation of endothelin receptors has been observed in several cancer types, including melanoma, breast cancer, squamous cell carcinoma, and glioblastoma google.com. Research suggests that targeting the endothelin system could be a potential therapeutic strategy in oncology, either as a monotherapy or in combination with existing treatments google.commdpi.com. Investigating the effects of this compound on cancer cell lines or in preclinical cancer models, particularly those with elevated endothelin receptor expression, represents a promising research direction.

Furthermore, the endothelin system has been linked to inflammatory and fibrotic processes, which are underlying factors in numerous diseases bohrium.com. Modulating endothelin receptor activity could potentially offer therapeutic benefits in conditions characterized by chronic inflammation or excessive tissue fibrosis.

Given this compound's activity against both ETA and ETB receptors, it could serve as a valuable tool to probe the roles of these receptors in these emerging disease areas. Research utilizing this compound in relevant in vitro and in vivo models could help elucidate the specific contributions of ETA and ETB signaling to the pathogenesis of these conditions and explore the therapeutic potential of endothelin receptor modulation.

Q & A

Q. How can researchers accurately identify and isolate Aselacin B from natural sources?

Answer: Begin with bioassay-guided fractionation using chromatography (e.g., HPLC or TLC) coupled with spectroscopic techniques (NMR, MS) for structural confirmation. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries and ensure reproducibility across multiple extraction batches .

Q. What methodologies are recommended for establishing the purity and stability of this compound in experimental settings?

Answer: Employ orthogonal analytical methods:

- Purity: Use HPLC with UV/Vis or ELSD detection, ensuring ≥95% purity.

- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light conditions, monitored via LC-MS.

- Documentation: Follow guidelines for reporting characterization data (e.g., elemental analysis, spectral peaks) to enable replication .

Q. What experimental designs are suitable for preliminary bioactivity screening of this compound?

Answer: Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with dose-response curves (IC50/EC50 calculations). Include positive/negative controls and triplicate measurements to account for variability. Validate findings with in silico docking studies to hypothesize mechanistic pathways .

Q. How should researchers address variability in bioassay results when testing this compound?

Answer: Apply statistical rigor:

Q. What literature review strategies ensure identification of gaps in this compound research?

Answer: Conduct systematic reviews using databases (PubMed, SciFinder) with keywords like "this compound biosynthesis" or "structure-activity relationships." Annotate contradictions in reported bioactivities or synthesis yields. Prioritize peer-reviewed studies over preprint platforms to ensure data reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Answer: Perform comparative analysis:

- Replicate synthetic protocols from conflicting studies.

- Use 2D-NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities.

- Collaborate with independent labs for third-party validation.

- Publish raw spectral data in supplementary materials for peer scrutiny .

Q. What advanced strategies optimize the synthetic yield of this compound analogs?

Answer: Implement design-of-experiments (DoE) approaches:

- Vary catalysts, solvents, and reaction times in a factorial design.

- Use machine learning models to predict optimal conditions.

- Characterize intermediates via in situ FTIR or X-ray crystallography.

- Report yield improvements relative to existing methods .

Q. How should researchers design multi-omics studies to explore this compound’s mechanism of action?

Answer: Integrate:

Q. What methods validate target engagement of this compound in complex biological systems?

Answer: Employ:

- Cellular Thermal Shift Assay (CETSA): Confirm direct binding to target proteins.

- SPR/BLI: Quantify binding kinetics in vitro.

- Knockout/RNAi models: Assess phenotypic rescue upon target inhibition.

- Cross-validate with in silico molecular dynamics simulations .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer: Investigate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.